molecular formula C22H27NO2 B5496311 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol

2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol

Cat. No. B5496311
M. Wt: 337.5 g/mol
InChI Key: QPGQPBQQGQGQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the family of phenol derivatives and is commonly used as a research tool in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-kappaB pathways. 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to interact with various molecular targets, including G protein-coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in neurological disorders.

Advantages and Limitations for Lab Experiments

2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol is a useful research tool for investigating various biochemical and physiological processes due to its potent pharmacological effects and high selectivity towards specific molecular targets. However, 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

Future research on 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol in various disease models and to optimize its pharmacokinetic properties for clinical use. Finally, the development of new derivatives of 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol with improved potency and selectivity could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitrophenol with 2-methylphenethylamine and subsequent reduction of the resulting nitro compound. The final product is obtained by reacting the intermediate amine with phosgene to form the corresponding carbamate.

Scientific Research Applications

2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation. In Parkinson's disease, 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies.

properties

IUPAC Name

(4-hydroxy-3-methylphenyl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-6-3-4-8-19(16)10-9-18-7-5-13-23(15-18)22(25)20-11-12-21(24)17(2)14-20/h3-4,6,8,11-12,14,18,24H,5,7,9-10,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGQPBQQGQGQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC(=C(C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.